Didox - 69839-83-4

Didox

Catalog Number: EVT-264485
CAS Number: 69839-83-4
Molecular Formula: C7H7NO4
Molecular Weight: 169.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Didox (3,4-Dihydroxybenzohydroxamic acid) is a synthetic compound categorized as a ribonucleotide reductase inhibitor (RRI). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exhibits potent anti-proliferative and antioxidant properties, making it a subject of extensive research in various fields, including oncology, immunology, and cardiovascular disease. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Source and Classification

Didox is classified as a ribonucleotide reductase inhibitor. It is derived from hydroxyurea by replacing the amino group with a 3,4-dihydroxyphenol group, which enhances its inhibitory potency. This compound has been investigated in various preclinical and clinical studies, highlighting its potential therapeutic applications in oncology.

Synthesis Analysis

The synthesis of Didox typically involves the following steps:

  1. Starting Materials: The synthesis begins with appropriate aromatic compounds, specifically those containing hydroxyl and amine functional groups.
  2. Reagents: Common reagents include hydroxylamine hydrochloride and suitable catalysts.
  3. Reaction Conditions: The reaction is usually conducted under controlled temperatures and pH levels to optimize yield and purity.
  4. Purification: After synthesis, Didox is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for biological testing.

In laboratory settings, Didox has been prepared by dissolving lyophilized powder in DEPC-treated water at concentrations suitable for biological assays (e.g., 100 mM) .

Molecular Structure Analysis

The molecular structure of Didox features:

  • Chemical Formula: C9_9H10_10N2_2O4_4
  • Molecular Weight: Approximately 198.19 g/mol
  • Functional Groups: It contains two hydroxyl groups (–OH) attached to a benzene ring and a hydroxamic acid group (–C(=O)NHOH).

Structural Characteristics

Didox can chelate iron due to its bidentate nature, particularly through the catechol-like hydroxyl groups, which may contribute to its antitumor activity by sequestering iron necessary for ribonucleotide reductase function .

Chemical Reactions Analysis

Didox undergoes various chemical reactions:

  1. Inhibition of Ribonucleotide Reductase: By binding to the enzyme's active site, Didox prevents the conversion of ribonucleotides to deoxyribonucleotides, leading to reduced DNA synthesis.
  2. Formation of Reactive Oxygen Species: The interaction with iron can lead to oxidative stress within cells.
  3. Metabolism: In vivo studies have shown that Didox is metabolized into several metabolites, including 3-hydroxy-4-methoxybenzohydroxamic acid .

These reactions are crucial for understanding both the therapeutic effects and potential side effects of Didox.

Mechanism of Action

Didox primarily acts by inhibiting ribonucleotide reductase, leading to:

  • Depletion of Deoxyribonucleotides: This results in insufficient building blocks for DNA replication.
  • Induction of DNA Damage: Exposure to Didox increases levels of γH2AX foci, indicating double-strand breaks in DNA .
  • Apoptosis Induction: The accumulation of DNA damage triggers apoptotic pathways, often involving p53 activation .

This mechanism makes Didox particularly effective against rapidly dividing cancer cells.

Physical and Chemical Properties Analysis

Didox possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in water and organic solvents like methanol.
  • Stability: Stable under acidic conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Melting Point: Typically around 150°C.

These properties are essential for formulation in pharmaceutical applications.

Applications

Didox has several promising applications in scientific research and medicine:

  1. Cancer Therapy: Its primary application is as an antitumor agent in treating acute myeloid leukemia and other malignancies resistant to conventional therapies.
  2. Research Tool: Used in studies investigating the role of ribonucleotide reductase in cell proliferation and apoptosis.
  3. Iron Chelation Therapy: Due to its ability to chelate iron, it may have applications in conditions associated with iron overload .
Introduction to Didox: Pharmacological Context and Historical Development

Evolution from Ribonucleotide Reductase Inhibition to Multifunctional Therapeutics

Didox (3,4-dihydroxybenzohydroxamic acid) was initially developed in the late 20th century as a synthetic inhibitor of ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis and repair by catalyzing the conversion of ribonucleotides to deoxyribonucleotides [3] [8]. Structurally derived from polyhydroxy-substituted benzohydroxamic acid, Didox was designed to improve upon the limitations of earlier RNR inhibitors like hydroxyurea, offering enhanced iron-chelating properties and reduced toxicity profiles [3] [5]. Its primary mechanism involves disrupting the iron-tyrosyl radical cofactor of the R2 subunit of RNR, thereby halting DNA synthesis in rapidly dividing cells, particularly cancer cells [3] [8].

Preclinical studies soon revealed that Didox’s pharmacological profile extended beyond RNR inhibition. Its polyhydroxyphenolic structure enables potent free-radical scavenging and antioxidant activities, which underpin its secondary mechanisms [3] [5]. For example, in RAW264.7 macrophages, Didox suppressed LPS-induced oxidative stress by reducing intracellular reactive oxygen species (ROS) and upregulating endogenous antioxidants like superoxide dismutase (SOD1) and catalase [3] [7]. This dual functionality—targeting both metabolic enzymes (RNR) and redox pathways—positioned Didox as a multifunctional agent with applications in oncology, inflammation, and viral infections [1] [7]. Notably, its ability to inhibit NF-κB nuclear translocation and AP-1 transcriptional activity further expanded its role in modulating immune responses, as demonstrated in mast cell models of allergic inflammation [7].

  • Table 1: Molecular Properties of Didox
    PropertyValue
    Chemical FormulaC₇H₇NO₄
    Molecular Weight169.14 g/mol
    CAS Registry Number69839-83-4
    Primary TargetsRibonucleotide reductase subunits (RRM1, RRM2, RRM2B)
    Solubility5.54 mg/mL (water)
    Mechanism ClassesRNR inhibition, Iron chelation, Antioxidant

Key Milestones in Preclinical Research and Mechanistic Discovery

The trajectory of Didox’s development is marked by seminal preclinical studies that elucidated its diverse mechanisms and therapeutic potential:

  • Early Anticancer Efficacy (1980s–1990s): Didox demonstrated antitumor activity in human tumor xenografts, including leukemia and solid tumors. It enhanced the radiosensitivity of cancer cells by disrupting bcl-2-mediated antiapoptotic pathways and showed tolerability in early-phase human trials for conditions like chronic myelogenous leukemia [3] [5].
  • Anti-Inflammatory and Antioxidant Discovery (2010s): Research pivoted to non-oncological applications when Didox suppressed pro-inflammatory mediators (e.g., iNOS, IL-6, TNF-α) in LPS-stimulated macrophages at concentrations as low as 6.25 μM. This was linked to its inhibition of TLR-4/NF-κB signaling and ROS scavenging [3] [7].
  • Chemosensitization Breakthroughs (2016–2025): Didox was shown to reverse multidrug resistance (MDR) in colorectal cancer cells by inhibiting P-glycoprotein (P-gp) efflux activity, increasing intracellular doxorubicin accumulation by 1.8-fold. It also synergized with doxorubicin to modulate apoptosis genes (e.g., ↑Bax, ↓Bcl-XL) and induce cell-cycle arrest [10]. Parallel studies confirmed its efficacy in enhancing adeno-associated virus (AAV) transduction for gene therapy by synchronizing cell cycles via CCNE2/CDC6 upregulation [2].
  • Orphan Drug Designation: Didox received orphan drug status for sickle cell anemia (2018) and advanced to Phase II trials for breast cancer (2022), reflecting its potential in diverse therapeutic areas [1].
  • Table 2: Key Milestones in Didox Development
    Year RangeDiscovery FocusSignificant Findings
    1980s–1990sAnticancer EfficacyTumor growth inhibition in xenografts; RNR-targeted radiosensitization
    2015–2017Anti-Inflammatory MechanismsSuppression of NF-κB, ROS, and cytokines (e.g., IL-6, TNF-α) in macrophages
    2016–2019ChemosensitizationP-gp inhibition; synergy with doxorubicin in colorectal cancer
    2022–2024Gene Therapy EnhancementAAV transduction amplification via cell-cycle synchronization
    2018–2024Clinical TranslationOrphan designation (sickle cell); Phase II trials (breast cancer)

These milestones underscore Didox’s evolution from a niche RNR inhibitor to a versatile therapeutic candidate addressing unmet needs in oncology, immunology, and molecular medicine. Ongoing research continues to explore its applications in neurodegenerative and cardiovascular diseases, leveraging its dual targeting of oxidative and proliferative pathways [5] [7].

Properties

CAS Number

69839-83-4

Product Name

Didox

IUPAC Name

N,3,4-trihydroxybenzamide

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

InChI

InChI=1S/C7H7NO4/c9-5-2-1-4(3-6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11)

InChI Key

QJMCKEPOKRERLN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)NO)O)O

Solubility

Soluble in DMSO

Synonyms

3,4-dihydroxybenzohydroxamic acid
didox
N,3,4-trihydroxybenzamide
NSC 324360
NSC-324360
VF 147

Canonical SMILES

C1=CC(=C(C=C1C(=O)NO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.